

In-Depth Technical Guide to the Physicochemical Properties of Cyclophosphamide Hydrate Powder

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Compound of Interest

Compound Name: Cyclophosphamide hydrate

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Introduction

Cyclophosphamide, a widely used antineoplastic and immunosuppressive agent, is a nitrogen mustard prodrug that requires metabolic activation.^{[1][2][3]} It is commonly supplied as a crystalline monohydrate powder. The solid-state properties of this active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, dissolution, and bioavailability, thereby impacting its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical properties of **cyclophosphamide hydrate** powder, detailed experimental protocols for its characterization, and an exploration of its metabolic activation pathway.

Physicochemical Properties

Cyclophosphamide hydrate is a fine, white crystalline powder that is odorless and has a slightly bitter taste.^{[4][5]} It is a hygroscopic substance that readily hydrates to the monohydrate form upon exposure to moisture.^[6]

General Properties

A summary of the general physicochemical properties of cyclophosphamide and its monohydrate form is presented in Table 1.

Table 1: General Physicochemical Properties of Cyclophosphamide and Cyclophosphamide Monohydrate

Property	Value	Reference(s)
Cyclophosphamide (Anhydrous)		
Molecular Formula	$C_7H_{15}Cl_2N_2O_2P$	[5]
Molecular Weight	261.08 g/mol	[5]
CAS Number	50-18-0	[5]
Cyclophosphamide Monohydrate		
Molecular Formula	$C_7H_{15}Cl_2N_2O_2P \cdot H_2O$	[4]
Molecular Weight	279.10 g/mol	[4]
CAS Number	6055-19-2	[4]
Physical Appearance	Fine white crystalline powder	[4]
Taste	Slightly bitter	[4]
Odor	Odorless	[4]

Solubility

Cyclophosphamide monohydrate is soluble in water and ethanol.[7] Detailed solubility data in various solvents are crucial for formulation development and are summarized in Table 2.

Table 2: Solubility of **Cyclophosphamide Hydrate**

Solvent	Solubility	Reference(s)
Water	Soluble	[7]
Ethanol	Soluble	[7]
Phosphate Buffered Saline (PBS) pH 7.2	~1.6 mg/mL	[7]
Dimethyl Sulfoxide (DMSO)	~5 mg/mL	[7]
Dimethylformamide (DMF)	~1.4 mg/mL	[7]

Thermal Properties

The thermal behavior of **cyclophosphamide hydrate** is essential for understanding its stability during manufacturing and storage.

- **Melting Point:** The melting point of cyclophosphamide monohydrate is reported to be in the range of 41-45 °C.[5] One study reported a melting peak at 49.9 °C.[8]
- **Thermal Stability:** The monohydrate form can convert to an anhydrous form through a metastable phase upon mechanical treatment or desiccation.[6] This transition can be observed as an endothermic peak at approximately 39 °C in differential scanning calorimetry (DSC) thermograms.[6]

Solid-State Characterization

The solid-state structure of **cyclophosphamide hydrate** is a critical quality attribute.

- **Polymorphism:** Cyclophosphamide monohydrate can exist in different solid-state forms. Mechanical treatment and desiccation can induce the conversion of the stable monohydrate to a metastable phase and subsequently to the anhydrous form.[6] The monohydrate is considered the most stable solid form.[9]
- **Hygroscopicity:** Cyclophosphamide is a hygroscopic substance.[6] Sorption-desorption studies are crucial to understand its behavior under different humidity conditions, which is vital for determining appropriate storage and packaging.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the physicochemical properties of **cyclophosphamide hydrate** powder.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

- Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or dehydration events.
- Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-20, SETARAM Micro DSC-II).[\[10\]](#)[\[11\]](#)
- Sample Preparation: Accurately weigh 2-10 mg of the **cyclophosphamide hydrate** powder into a Tzero hermetic aluminum pan and seal it.[\[11\]](#)
- Typical Experimental Conditions:
 - Heating Rate: 10 °C/min.[\[4\]](#)
 - Temperature Range: 25 °C to 350 °C.[\[4\]](#)
 - Atmosphere: Nitrogen purge at a flow rate of 10 cm³/min.[\[4\]](#)
 - Reference: An empty sealed aluminum pan.[\[4\]](#)
- Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic peaks. The onset temperature of the melting peak is taken as the melting point. The area under the peak corresponds to the enthalpy of the transition. A study on cyclophosphamide monohydrate showed an endothermic peak at approximately 39 °C, corresponding to the dehydration to a metastable form, and a melting peak at 49.9 °C.[\[6\]](#)[\[8\]](#) The dehydration enthalpy has been reported as 36.1 J/g.[\[6\]](#)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

- Objective: To determine the water content (degree of hydration) and to assess the thermal stability and decomposition profile of the compound.
- Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).[\[12\]](#)
- Sample Preparation: Place 10-15 mg of the **cyclophosphamide hydrate** powder in a suitable pan (e.g., platinum or aluminum).[\[13\]](#)
- Typical Experimental Conditions:
 - Heating Rate: A standard rate is 10 °C/min or 20 °C/min.[\[14\]](#)
 - Temperature Range: Ambient to 1000 °C.[\[15\]](#)
 - Atmosphere: Typically an inert atmosphere like nitrogen at a flow rate of 20-50 mL/min to study decomposition, or an oxidative atmosphere (air) to study oxidative stability.[\[13\]](#)
- Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss begins indicates the onset of decomposition or dehydration. The percentage of weight loss in the initial step can be used to quantify the water content in the hydrate.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a solid material and can be used to differentiate between different polymorphs.

- Objective: To identify the crystal form of **cyclophosphamide hydrate** and to detect the presence of any other crystalline or amorphous phases.
- Instrumentation: A powder X-ray diffractometer (e.g., with a copper X-ray source).[\[16\]](#)
- Sample Preparation: A small amount of the powder is gently packed into a sample holder.
- Typical Experimental Conditions:

- Radiation Source: Cu K α radiation (wavelength $\lambda = 1.5406 \text{ \AA}$).[\[16\]](#)
- Voltage and Current: 40 kV and 40 mA.[\[16\]](#)
- Scan Range (2θ): Typically from 5° to $35^\circ 2\theta$.[\[16\]](#)
- Scan Speed/Step Size: A step size of 0.02° with a specific time per step.[\[16\]](#)
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ , provides a unique fingerprint for the crystalline solid. A characteristic reflection for a metastable form of cyclophosphamide has been reported at $15.3^\circ (2\theta)$.[\[6\]](#)

Dynamic Vapor Sorption (DVS)

DVS measures the amount and rate of vapor uptake or loss by a sample as a function of time, temperature, and relative humidity (RH).

- Objective: To assess the hygroscopicity of **cyclophosphamide hydrate** powder and its stability under various humidity conditions.
- Instrumentation: A dynamic vapor sorption analyzer.[\[17\]](#)
- Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the DVS instrument.
- Typical Experimental Conditions:
 - Temperature: Usually conducted at a constant temperature, e.g., 25°C .
 - Relative Humidity (RH) Program: A typical experiment involves a pre-drying step at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and then a stepwise decrease back to 0% RH.[\[18\]](#)
 - Equilibrium Criterion: The system holds at each RH step until the rate of change in mass over time (dm/dt) is below a certain threshold (e.g., 0.002%/min) for a defined period.
- Data Analysis: The sorption and desorption isotherms are plotted as the change in mass (%) versus RH. The shape of the isotherm provides information about the mechanism of water

uptake.

Particle Size Analysis

Laser diffraction is a common technique for determining the particle size distribution of a powder.

- Objective: To determine the particle size distribution of the **cyclophosphamide hydrate** powder, which can influence dissolution rates and formulation properties.
- Instrumentation: A laser diffraction particle size analyzer.
- Typical Experimental Protocol (Wet Dispersion):
 - Select a suitable dispersant in which the sample is insoluble.
 - Add a small amount of the powder to the dispersant and sonicate to break up agglomerates.
 - Circulate the suspension through the measurement cell of the instrument.
 - The instrument measures the scattered light pattern and calculates the particle size distribution based on Mie or Fraunhofer theory.^[9]
 - The results are typically reported as the volume-based distribution, including values such as Dv10, Dv50 (median particle size), and Dv90.
- Typical Experimental Protocol (Dry Dispersion):
 - The dry powder is fed into a venture-like device where it is dispersed in a stream of compressed air.
 - The dispersed particles pass through the measurement zone of the instrument.
 - The particle size distribution is calculated from the scattered light pattern.

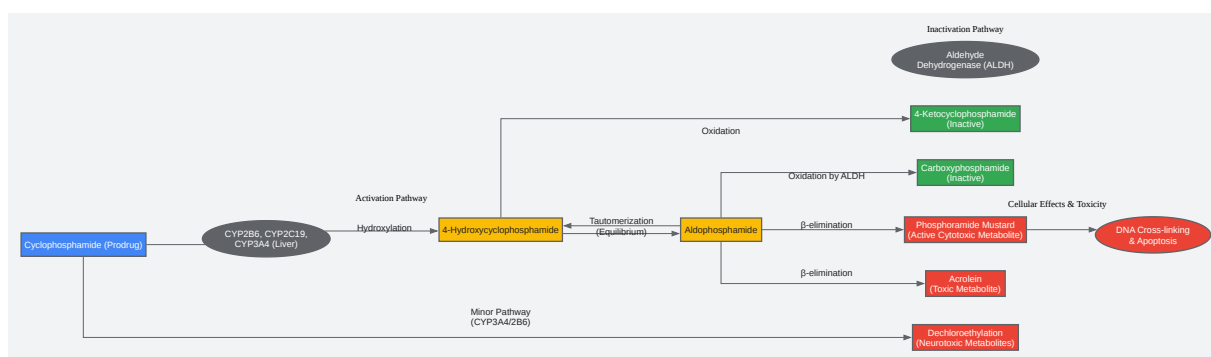
Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology and crystal habit of the powder particles.

- Objective: To visualize the shape, size, and surface characteristics of the **cyclophosphamide hydrate** crystals.
- Instrumentation: A scanning electron microscope.
- Sample Preparation: A small amount of the powder is mounted on an SEM stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
- Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The signals produced (secondary electrons, backscattered electrons) are used to generate an image. Different magnifications are used to observe both the overall particle morphology and fine surface details.

Metabolic Activation Pathway

Cyclophosphamide is a prodrug that is metabolically activated primarily in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4.^[19] The activation pathway is a critical determinant of its therapeutic and toxic effects.

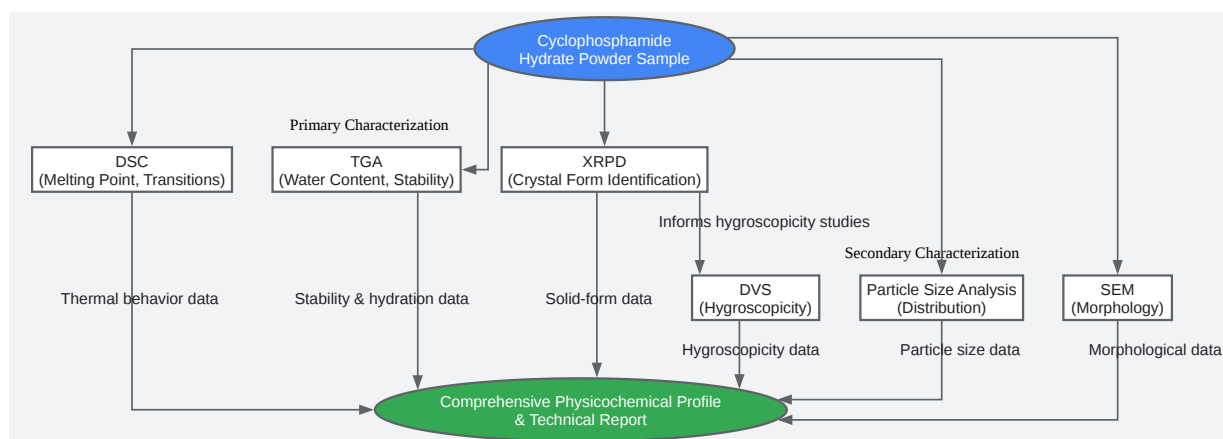


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Caption: Metabolic activation and detoxification pathways of cyclophosphamide.

Experimental Workflow

A logical workflow for the solid-state characterization of **cyclophosphamide hydrate** powder is essential for a comprehensive evaluation.



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Caption: Workflow for the solid-state characterization of **cyclophosphamide hydrate**.

Conclusion

A thorough understanding and characterization of the physicochemical properties of **cyclophosphamide hydrate** powder are paramount for ensuring its quality, stability, and therapeutic performance. This guide has provided a detailed overview of its key properties, comprehensive experimental protocols for its analysis, and an illustration of its metabolic activation pathway. The presented data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this important

pharmaceutical compound. Adherence to these characterization principles will support the development of robust and effective cyclophosphamide-based drug products.

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